6-Chloro-3,4'-bipyridine

Vue d'ensemble

Description

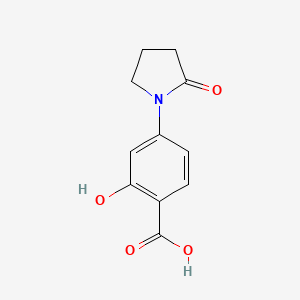

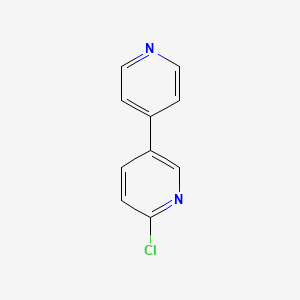

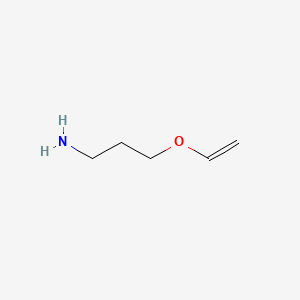

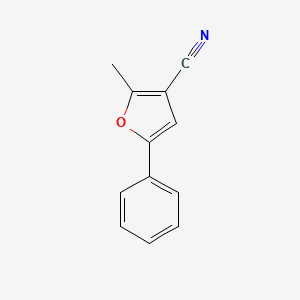

6-Chloro-3,4’-bipyridine is a chemical compound with the molecular formula C10H7ClN2 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of bipyridine derivatives, including 6-Chloro-3,4’-bipyridine, often involves methods using homo and heterocoupling of pyridine derivatives in the presence of a catalyst . A decrease in catalytic activity and yield is often observed in the reaction system due to the strong coordination of bipyridine compounds with metal centers .Molecular Structure Analysis

The molecular structure of 6-Chloro-3,4’-bipyridine is characterized by the presence of two nitrogen atoms at positions 1 and 3 of the six-membered ring . The exposed location of the N atoms in 4,4’-bipyridine facilitates the accommodation of bigger carboxylic acids and leads to higher conformational flexibility compared to 2,2’-bipyridine .Chemical Reactions Analysis

Bipyridines and their derivatives are extensively used as fundamental components in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures . The reaction between 2-BrPy and 2-Br-6-(C 3 H 5 O 2)-Py gave a mixture of 2,2’-bipyridine, 6-(1,3-dioxolan-2-yl)-2,2’-bipyridine, and 6,6’-di(1,3-dioxolan-2-yl)-2,2’-bipyridine in a ratio of 3:1:2, as determined by 1 H NMR .Applications De Recherche Scientifique

Synthesis and Structural Analysis

- 6-Chloro-3,4'-bipyridine derivatives play a significant role in the synthesis of various chemical compounds. For instance, it has been used in the synthesis of cyclometalated complexes of Iridium(III) with functionalized 2,2'-bipyridines, which are characterized by their luminescent and redox properties (Neve et al., 1999).

Chemical Reactivity and Applications in Material Science

- The reactivity of 6-Chloro-3,4'-bipyridine derivatives with palladium(II) has been studied, highlighting its potential in the field of material science. This research revealed selective C(sp3)-H versus C(sp2)-H activation, providing insights into the complex's behavior and potential applications (Stoccoro et al., 2003).

Photophysical Properties

- The compound has been incorporated in the study of photophysical properties. One research focused on the synthesis of Ir(III) cyclometalated compounds using functionalized polypyridine ligands, which displayed notable luminescence from 3MLCT levels both at low and room temperatures (Neve et al., 1999).

Applications in Fluorescence Microscopy

- In the field of biological imaging, 6-Chloro-3,4'-bipyridine derivatives have been used to create luminescent agents with specific targeting capabilities. For example, a thiol-reactive luminescent agent with a long luminescence lifetime and large Stokes shift was demonstrated to accumulate in mitochondria, making it useful for fluorescence microscopy (Amoroso et al., 2008).

Photocatalysis and Solar Cell Applications

- Research has also been conducted on the use of 6-Chloro-3,4'-bipyridine in photocatalysis and solar cell applications. For instance, coordination compounds using 6-Chloro-3,4'-bipyridine derivatives have been prepared for attachment to semiconductor metal oxide surfaces. These compounds' optical and redox properties were reported, with a focus on their photoelectrochemical behavior in regenerative solar cells (Heimer et al., 1996).

Synthesis of Novel Compounds

- The synthesis of novel compounds incorporating 6-Chloro-3,4'-bipyridine has been a topic of interest. A study described the synthesis of a series of substituted 6′-(4-chlorophenyl)-3,4′-bipyridine-3′-carbonitriles with pyrazole and/or triazole moieties. These compounds showed promising activities as antimicrobial agents and were tested for cytotoxic activity against human tumor liver cancer cell lines (Hussein et al., 2015).

Crystal Engineering and Molecular Structure

- 6-Chloro-3,4'-bipyridine has been used in crystal engineering to create ionic complexes with novel supramolecular synthons. These complexes form bifurcated hydrogen bonds with specific reactants, leading to new types of molecular chains and zigzag tapes, demonstrating its utility in designing novel crystal structures (Zaman et al., 1999).

Synthesis of Halomethyl Derivatives

- Research has been conducted on the efficient synthesis of halomethyl-2,2′-bipyridines, including 4,4′-bis(chloromethyl)-2,2′-bipyridine, demonstrating its significance in the field of organic synthesis and providing useful starting materials for more elaborate derivatives (Smith et al., 2003).

Enhanced Nucleophilic Substitution

- Studies have also explored the enhanced nucleophilic substitution with coordinated 4,4′-dichloro-2,2′-bipyridine. These studies have shown that the chemical reactivity of 4,4′-dichloro-2,2′-bipyridine significantly changes upon coordination to a metal center like ruthenium. This change in reactivity towards nucleophiles when coordinated to metal centers offers insights into the synthesis of new chemical complexes and potential applications in catalysis (Adamczak et al., 2019).

Magnetic Properties and Chain Compounds

- The synthesis of a chloranilate-bridged manganese(II) chain compound using 6-Chloro-3,4'-bipyridine has been reported. This study investigated the crystal structure and magnetic properties of the compound, revealing weak antiferromagnetic exchange interactions. Such research contributes to the understanding of magnetic materials and their potential applications in various technologies (Zheng et al., 1996).

Mécanisme D'action

Target of Action

It is known that pyridazine derivatives, which include 6-chloro-3,4’-bipyridine, have been utilized in medicinal chemistry against a range of biological targets .

Mode of Action

Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Biochemical Pathways

It is known that pyridazine derivatives can affect a variety of biochemical pathways due to their wide range of pharmacological activities .

Result of Action

Given the wide range of pharmacological activities exhibited by pyridazine derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .

Safety and Hazards

6-Chloro-3,4’-bipyridine is classified as Acute Tox. 3 Oral - Eye Dam. 1. It is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Orientations Futures

Bipyridine compounds, including 6-Chloro-3,4’-bipyridine, have a wide range of applications in various fields such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . Future research could focus on developing new methods for the synthesis of bipyridine derivatives that overcome the challenges associated with traditional catalysis methods .

Propriétés

IUPAC Name |

2-chloro-5-pyridin-4-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2/c11-10-2-1-9(7-13-10)8-3-5-12-6-4-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZESIBFJNSNUBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C2=CC=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80404981 | |

| Record name | 6-Chloro-3,4'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-3,4'-bipyridine | |

CAS RN |

79739-22-3 | |

| Record name | 6-Chloro-3,4'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-(pyridin-4-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1352250.png)

![[1-(Benzenesulfonyl)piperidin-3-yl]methanol](/img/structure/B1352258.png)

![1-[4-[(4-Methylphenyl)methoxy]phenyl]ethanone](/img/structure/B1352264.png)

![4-methyl-N-[4-(2-phenylethynyl)phenyl]benzenecarboxamide](/img/structure/B1352268.png)